3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid
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Overview
Description
3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid is a complex organic compound that features a triazine ring, a phenyl group, and sulfonyl fluoride and ethanesulfonic acid moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid involves multiple steps, starting with the preparation of the triazine ring One common method involves the reaction of cyanuric chloride with aniline derivatives under controlled conditions to form the triazine coreThe final step includes the addition of ethanesulfonic acid to complete the synthesis .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions ensures high yield and purity. The process may also include purification steps such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to a sulfonamide.
Substitution: Nucleophilic substitution reactions can replace the fluoride group with other nucleophiles, such as amines or alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonyl fluoride group, which can form covalent bonds with serine residues in enzymes.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of infectious diseases.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid involves its interaction with molecular targets such as enzymes. The sulfonyl fluoride group can form covalent bonds with serine residues in enzymes, leading to the inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibition in biological systems .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Tris(4-aminophenyl)-1,3,5-triazine: Similar triazine core but lacks the sulfonyl fluoride and ethanesulfonic acid moieties.
4,4’-Bis(1,3,5-triazin-2-yl)aminostilbene-2,2’-disulfonic acid: Contains triazine and sulfonic acid groups but differs in the overall structure and functional groups
Uniqueness
3-[2-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid is unique due to its combination of a triazine ring, phenyl group, sulfonyl fluoride, and ethanesulfonic acid moieties.
Properties
CAS No. |
21316-23-4 |
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Molecular Formula |
C21H29FN6O7S3 |
Molecular Weight |
592.7 g/mol |
IUPAC Name |
3-[2-[4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethylsulfamoyl]benzenesulfonyl fluoride;ethanesulfonic acid |
InChI |
InChI=1S/C19H23FN6O4S2.C2H6O3S/c1-19(2)25-17(21)24-18(22)26(19)14-8-6-13(7-9-14)10-11-23-32(29,30)16-5-3-4-15(12-16)31(20,27)28;1-2-6(3,4)5/h3-9,12,23H,10-11H2,1-2H3,(H4,21,22,24,25);2H2,1H3,(H,3,4,5) |
InChI Key |
AOQGKQBBHAOCDG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)O.CC1(N=C(N=C(N1C2=CC=C(C=C2)CCNS(=O)(=O)C3=CC(=CC=C3)S(=O)(=O)F)N)N)C |
Origin of Product |
United States |
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